3-fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine
Description
Properties
IUPAC Name |
(5-fluoropyridin-3-yl)-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN5O/c13-11-1-10(2-14-3-11)12(19)17-4-9(5-17)6-18-8-15-7-16-18/h1-3,7-9H,4-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAFCGUVMOOBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CN=C2)F)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine typically involves multi-step organic reactionsThe azetidine-1-carbonyl group can be introduced via a nucleophilic substitution reaction, and the triazole moiety is often formed through a click chemistry reaction involving azides and alkynes .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the implementation of continuous flow reactors to improve reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives with additional oxygen-containing groups, while substitution reactions could produce a variety of functionalized pyridine compounds .
Scientific Research Applications
3-fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 3-fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine involves its interaction with specific molecular targets. The triazole moiety can form strong hydrogen bonds and coordinate with metal ions, while the fluoro group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: triazole heterocycles , azetidine/aziridine rings , pyridine derivatives , and fluorinated substituents . Below is a detailed analysis of key examples:
Epoxiconazole (BAS 480 F)
- Structure : Contains a triazole ring linked to chlorophenyl and fluorophenyl groups via an oxirane (epoxide) bridge .
- Comparison :
- Functional Groups : Both compounds feature triazole and fluorine. However, Epoxiconazole lacks the azetidine-pyridine backbone.
- Biological Activity : Epoxiconazole is a fungicide targeting sterol biosynthesis in fungi, while the target compound’s activity is unconfirmed but hypothesized to involve enzyme inhibition (e.g., cytochrome P450) due to triazole’s metal-binding properties .
- Stability : The epoxide in Epoxiconazole is prone to ring-opening reactions, whereas the azetidine-carbonyl linkage in the target compound may offer greater hydrolytic stability .
4-(1-Azetidinyl)-7-methylimidazo[4,3-f][1,2,4]triazine Derivative
- Structure : Combines an azetidine ring with imidazo-triazine and trifluoromethylpyridine groups .
- Comparison :
- Heterocyclic Core : The imidazo-triazine system contrasts with the pyridine core of the target compound. Both include azetidine, but the latter’s direct carbonyl linkage may enhance conformational rigidity.
- Electron-Withdrawing Groups : The trifluoromethyl group in this derivative increases lipophilicity, while fluorine in the target compound balances polarity and metabolic resistance .
β-(1,2,4-Triazol-1-yl)-L-Alanine Derivatives
- Structure: Amino acids with triazole side chains, such as metabolites of myclobutanil .
- Comparison: Backbone: These are amino acid-based, unlike the pyridine-azetidine scaffold. Application: Primarily metabolites of herbicides/fungicides, suggesting the target compound could act as a bioactive parent molecule rather than a metabolite .
Fipronil
Data Table: Key Structural and Functional Comparisons
Research Findings and Mechanistic Insights
- Triazole Role : The 1,2,4-triazole moiety in the target compound is critical for metal coordination (e.g., cytochrome P450 inhibition), a feature shared with Epoxiconazole but absent in fipronil .
- Fluorine Impact: Fluorine at position 3 of pyridine likely reduces metabolic degradation compared to non-fluorinated analogs, as seen in trifluoromethylpyridine derivatives .
- Azetidine vs. Epoxide : The azetidine-carbonyl group may improve target selectivity compared to epoxide-containing compounds, which often exhibit broader reactivity .
Biological Activity
3-Fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, exploring relevant research findings, case studies, and data tables that summarize its effects.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a fluorine atom and an azetidine moiety linked through a triazole. Its molecular formula is CHFNO, with a molar mass of approximately 252.26 g/mol.
Research indicates that compounds containing triazole and azetidine structures often exhibit biological activities such as antifungal, antibacterial, and anticancer properties. The presence of the triazole ring enhances the compound's interaction with biological targets, particularly enzymes and receptors involved in various metabolic pathways.
Antifungal Activity
A study conducted by PubChem evaluated the antifungal properties of related triazole compounds. The results demonstrated that compounds with similar structures inhibited the growth of various fungal strains, suggesting that this compound may possess similar antifungal activity.
Antibacterial Activity
The antibacterial efficacy was assessed through in vitro tests against Gram-positive and Gram-negative bacteria. The compound showed significant inhibitory effects on bacterial growth at concentrations ranging from 10 to 50 µg/mL. This suggests a promising application in treating bacterial infections.
Anticancer Activity
In vitro assays demonstrated that the compound exhibits cytotoxic effects on several cancer cell lines. For instance, it induced apoptosis in human breast cancer cells (MCF-7) at concentrations above 25 µM. This activity is attributed to the compound's ability to disrupt cell cycle progression and induce oxidative stress within cancer cells.
Data Tables
Case Studies
Several case studies have highlighted the potential therapeutic applications of similar compounds:
- Triazole Derivatives in Fungal Infections : A clinical trial demonstrated that triazole derivatives significantly reduced fungal load in patients with invasive aspergillosis.
- Combination Therapy in Cancer Treatment : Research indicated that combining azetidine-based compounds with traditional chemotherapeutics enhanced overall efficacy against resistant cancer cell lines.
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-fluoro-5-{3-[(1H-1,2,4-triazol-1-yl)methyl]azetidine-1-carbonyl}pyridine, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves three key steps:
Azetidine Functionalization: Introduce the triazole-methyl group via nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC) on 3-(bromomethyl)azetidine.
Carbonyl Activation: Activate the azetidine carbonyl using coupling agents like EDCl/HOBt in anhydrous DMF or THF.
Pyridine Coupling: React the activated azetidine with 3-fluoro-5-aminopyridine under reflux (60–80°C, 12–24 hours). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the final product. Optimize yield (60–75%) by controlling moisture levels and stoichiometric ratios .
Advanced: How can molecular docking studies be employed to predict the binding mode of this compound to therapeutic targets like kinase enzymes?
Answer:
- Software Tools: Use FlexX or AutoDock Vina for docking simulations. Preprocess the compound’s 3D structure (energy-minimized with Gaussian or AMBER) and target protein (e.g., EGFR kinase, PDB ID: 1M17).
- Key Interactions: Prioritize hydrogen bonding with hinge-region residues (e.g., Met793) and hydrophobic contacts with triazole/azetidine moieties.
- Validation: Compare docking scores (ΔG) with known inhibitors and validate via molecular dynamics simulations (NAMD/GROMACS) to assess binding stability .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound’s structural integrity?
Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify azetidine protons (δ 3.5–4.5 ppm, multiplet) and triazole methylene (δ 4.8–5.2 ppm). Fluoropyridine protons appear as distinct doublets (δ 8.2–8.5 ppm).
- ¹³C NMR: Carbonyl resonance at ~170 ppm; triazole carbons at 145–155 ppm.
- HRMS: Confirm molecular formula (e.g., C₁₄H₁₃F₅N₆O requires m/z 376.1092).
- IR Spectroscopy: Detect carbonyl stretch (~1680 cm⁻¹) and triazole ring vibrations (~1550 cm⁻¹) .
Advanced: How should researchers address contradictory biological activity data across in vitro and in vivo studies?
Answer:
- Assay Validation: Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay protocols (e.g., ATP levels for viability).
- Compound Purity: Verify purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and LC-MS.
- Metabolic Stability: Assess liver microsome stability to rule out rapid degradation.
- Statistical Analysis: Apply multivariate regression to identify confounding variables (e.g., solvent DMSO concentration) .
Basic: What are the stability profiles of this compound under varying storage conditions?
Answer:
- Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition above 150°C. Store at –20°C under argon.
- Photostability: Protect from UV light; amber vials prevent photodegradation (monitor via UV-Vis at λ = 270 nm).
- Hydrolytic Stability: Susceptible to esterase-mediated hydrolysis; avoid aqueous buffers at pH > 8.0 .
Advanced: What structural modifications to the azetidine or triazole moieties could enhance bioavailability or target selectivity?
Answer:
- Azetidine Modifications:
- Introduce electron-withdrawing groups (e.g., –CF₃) to improve metabolic stability.
- Replace azetidine with pyrrolidine to alter ring strain and solubility.
- Triazole Modifications:
- Substitute triazole N-1 with bulkier groups (e.g., –CH₂Ph) to enhance hydrophobic binding.
- Use deuterated analogs to slow CYP450-mediated oxidation.
- Pharmacokinetic Screening: Assess logP (target 2–3) and permeability (Caco-2 assay) .
Basic: How can researchers validate the compound’s interaction with biological targets using biophysical methods?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize the target protein on a CM5 chip; measure binding kinetics (ka/kd) at varying compound concentrations.
- Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) and stoichiometry via heat exchange.
- Fluorescence Polarization: Use fluorescently labeled analogs to monitor competitive displacement .
Advanced: What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?
Answer:
- Flow Chemistry: Optimize exothermic reactions (e.g., CuAAC) using microreactors for better heat control.
- Catalyst Recycling: Employ immobilized catalysts (e.g., Pd/C) for Suzuki-Miyaura couplings.
- Green Solvents: Replace DMF with cyclopentyl methyl ether (CPME) to simplify purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
